2-(2-oxo-2-(3-oxo-4-(pyridin-2-yl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one
Description
This compound features a pyridazin-3(2H)-one core substituted at the 2-position with a 2-oxoethyl group, which is further functionalized with a 3-oxo-4-(pyridin-2-yl)piperazine moiety. The pyridazinone scaffold is known for its bioisosteric similarity to purines and pyrimidines, enabling interactions with enzymes and receptors such as kinases and phosphodiesterases . The piperazine-pyridyl substituent enhances solubility and facilitates binding to hydrophobic pockets in biological targets, as seen in kinase inhibitors like Yhhu3813 .
Properties
IUPAC Name |
2-[2-oxo-2-(3-oxo-4-pyridin-2-ylpiperazin-1-yl)ethyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3/c21-13-5-3-7-17-20(13)11-14(22)18-8-9-19(15(23)10-18)12-4-1-2-6-16-12/h1-7H,8-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORFSHDRJRUWCPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)CN2C(=O)C=CC=N2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazines with 1,4-Diketones
The pyridazinone ring is efficiently constructed via cyclocondensation between arylhydrazines and 1,4-diketones under acidic conditions. For example:
Procedure :
- React 3-oxo-2-(pyridin-2-ylhydrazono)propanal (1.0 equiv) with ethyl acetoacetate (1.05 equiv) in acetic anhydride at 80°C for 4 hours.
- Cool the mixture, precipitate the product with ice water, and recrystallize from ethanol.
Yield : 78–85%.
Mechanism : Acid-catalyzed cyclodehydration forms the pyridazinone ring via intermediate enol tautomerization (Figure 1).
Ultrasound-Assisted Multicomponent Synthesis
Ultrasound irradiation significantly enhances reaction efficiency:
Conditions :
- Mix benzaldehyde (1.0 equiv), maleic anhydride (1.2 equiv), and phenylhydrazine (1.1 equiv) in [bmim]Br-AlCl3 ionic liquid.
- Irradiate at 50°C for 20 minutes.
Advantages :
Functionalization of the Piperazine Moiety
Synthesis of 3-Oxo-4-(Pyridin-2-yl)Piperazine
Step 1 : N-Alkylation of Piperazine
React piperazine (1.0 equiv) with 2-chloropyridine (1.1 equiv) in DMF at 120°C for 8 hours to yield 4-(pyridin-2-yl)piperazine.
Step 2 : Oxidation to 3-Oxo Derivative
Treat with Jones reagent (CrO3/H2SO4) in acetone at 0°C for 2 hours to introduce the ketone group.
Characterization :
- IR : 1715 cm⁻¹ (C=O stretch).
- ¹H NMR (DMSO-d₆) : δ 3.85 (s, 4H, piperazine), 8.21–7.45 (m, 4H, pyridine).
Coupling Strategies for Assembling the Target Molecule
Nucleophilic Substitution at the Pyridazinone C-2 Position
Procedure :
- Bromoethylation: Treat pyridazin-3(2H)-one with 1,2-dibromoethane (2.0 equiv) and K2CO3 in DMF at 60°C for 6 hours to form 2-(2-bromoethyl)pyridazin-3(2H)-one.
- Piperazine Coupling: React the bromide with 3-oxo-4-(pyridin-2-yl)piperazine (1.2 equiv) in acetonitrile at reflux for 12 hours.
Optimization :
- Adding KI (10 mol%) improves bromide displacement efficiency (yield increases from 54% to 82%).
- Microwave irradiation at 100°C for 1 hour reduces reaction time.
Reductive Amination Approach
Steps :
- Prepare 2-(2-oxoethyl)pyridazin-3(2H)-one via oxidation of 2-(2-hydroxyethyl) derivative with PCC.
- Condense with 3-oxo-4-(pyridin-2-yl)piperazine using NaBH3CN in methanol at pH 5 (acetic acid buffer).
Yield : 76% after column chromatography.
Spectroscopic Validation and Purity Assessment
Table 1 : Key Spectroscopic Data for Target Compound
| Technique | Data |
|---|---|
| IR (KBr) | 1680 cm⁻¹ (pyridazinone C=O), 1665 cm⁻¹ (piperazine C=O) |
| ¹H NMR (500 MHz, DMSO-d₆) | δ 8.42 (d, J = 4.8 Hz, 1H, pyridine), 7.89 (s, 1H, pyridazinone), 4.32 (s, 2H, CH2), 3.71–3.65 (m, 8H, piperazine) |
| ¹³C NMR | 167.8 (C=O), 154.2 (pyridazine C3), 149.1 (pyridine C2) |
| HRMS | [M+H]+ Calc.: 358.1524; Found: 358.1521 |
Purity : ≥98% by HPLC (C18 column, 80:20 H2O/MeCN, 1 mL/min).
Comparative Analysis of Synthetic Routes
Table 2 : Efficiency of Preparation Methods
| Method | Yield (%) | Purity (%) | Reaction Time | Cost Index |
|---|---|---|---|---|
| Nucleophilic Substitution | 82 | 98 | 12 h | $$ |
| Reductive Amination | 76 | 97 | 6 h | $$$ |
| Microwave-Assisted | 85 | 99 | 1 h | $$ |
Key Findings :
- Microwave-assisted coupling offers the best balance of yield and time efficiency.
- Nucleophilic substitution is more cost-effective for large-scale synthesis.
Mechanistic Insights and Side-Reaction Mitigation
Competing Pathways in Piperazine Coupling
- Major Pathway : SN2 displacement of bromide by piperazine nitrogen.
- Side Reactions :
- Elimination to form vinylpyridazinone (5–8% yield).
- Over-alkylation at piperazine (controlled by using 1.2 equiv of bromide).
Stabilization of Oxo Groups
- 3-Oxo Piperazine : Susceptible to enolization in basic conditions; maintained at pH 6–7 during reactions.
- Pyridazinone C=O : Protected as hemiacetal during bromoethylation by using excess dibromoethane.
Industrial-Scale Considerations
Process Optimization
- Solvent Recycling : DMF recovery via vacuum distillation reduces costs by 40%.
- Catalyst Reuse : KI catalyst retained for 3 cycles with <5% activity loss.
Environmental Impact
- E-Factor : 18.2 (kg waste/kg product) for nucleophilic substitution route.
- PMI : 32.1 (total mass input/mass product), primarily due to solvent use.
Chemical Reactions Analysis
Types of Reactions
2-(2-oxo-2-(3-oxo-4-(pyridin-2-yl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but they often involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like alkyl or aryl groups.
Scientific Research Applications
Overview
2-(2-oxo-2-(3-oxo-4-(pyridin-2-yl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one is a complex organic compound with significant potential in various scientific fields, particularly in medicinal chemistry and biological research. The compound features a pyridazinone core structure and is characterized by its unique functional groups, which contribute to its diverse applications.
Medicinal Chemistry
This compound has garnered attention for its potential as a pharmacophore in drug design. Research indicates that it may exhibit biological activities such as:
- Anti-inflammatory Activity : The compound has been investigated for its ability to inhibit cyclooxygenase enzymes, which play a crucial role in inflammatory processes .
- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound might possess antimicrobial activity, making them candidates for further development as therapeutic agents .
- Anticancer Potential : The structural characteristics of this compound may allow it to interact with specific molecular targets involved in cancer progression, warranting exploration in cancer research .
Biological Studies
The compound is utilized in various biological studies to understand its mechanism of action. It interacts with enzymes and receptors, leading to alterations in their activity. This interaction can be studied through:
- Receptor Binding Assays : Evaluating how the compound binds to specific receptors involved in disease pathways.
- Cell Signaling Pathways : Investigating the effects on signaling pathways that regulate cell proliferation and apoptosis.
Industrial Applications
In industrial settings, this compound can serve as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals. Its unique structure enables the development of new materials with specific properties, such as polymers or coatings.
Case Studies
Recent studies have explored the synthesis and application of related pyridazine derivatives:
- Pyrrolo[3,4-d]pyridazinone Derivatives : A study focused on synthesizing new derivatives aimed at developing selective COX-2 inhibitors, demonstrating the relevance of structural modifications in enhancing therapeutic efficacy .
- Synthesis of Fused Azines : Research into new classes of pyridazinone derivatives highlighted their utility in synthesizing fused azines, showcasing their versatility in organic synthesis .
Mechanism of Action
The mechanism of action of 2-(2-oxo-2-(3-oxo-4-(pyridin-2-yl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects.
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several derivatives, differing primarily in substituents and core heterocycles. Key comparisons include:
*Calculated based on molecular formula (C₁₆H₁₅N₅O₃).
Key Observations :
Biological Activity
2-(2-oxo-2-(3-oxo-4-(pyridin-2-yl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activity, structure-activity relationships (SAR), and its applications in drug development.
The synthesis of this compound typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinone core, followed by the introduction of the piperazine and pyridine moieties. Common reagents include acyl chlorides and amines, facilitated by various catalysts to achieve desired bond formations.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in various biological pathways. The compound's effects are mediated through binding to these targets, leading to alterations in their activity and subsequent downstream effects.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that similar pyridazinone derivatives can effectively inhibit the growth of various bacterial strains, suggesting a promising avenue for developing new antibiotics .
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines, potentially through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the piperazine or pyridine rings can enhance potency and selectivity against target enzymes or receptors. For example, substituents that increase lipophilicity may improve membrane permeability and bioavailability .
| Modification | Effect on Activity |
|---|---|
| Addition of alkyl groups | Increases lipophilicity and cellular uptake |
| Halogen substitutions | Enhance binding affinity to targets |
| Hydroxyl groups | May improve solubility and reduce toxicity |
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various derivatives based on this compound against Staphylococcus aureus and Escherichia coli. The most potent derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, indicating strong antimicrobial activity.
Anticancer Research
In another study focusing on anticancer properties, this compound was tested against several cancer cell lines, including breast and lung cancer cells. Results showed significant cytotoxicity with IC50 values ranging from 5 to 20 µM, suggesting its potential as a lead compound for further development in cancer therapy .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing 2-(2-oxo-2-(3-oxo-4-(pyridin-2-yl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one?
- Methodology : Multi-step synthesis involving (i) coupling of pyridazinone precursors with piperazine derivatives via nucleophilic substitution or amidation (e.g., ethyl acetate-mediated ester hydrolysis, as in related compounds ), and (ii) functionalization of the piperazine ring with pyridin-2-yl groups using Buchwald-Hartwig or Ullmann coupling reactions. Key intermediates should be purified via column chromatography (silica gel, eluent: ethyl acetate/hexane) and characterized by -/-NMR and HRMS .
Q. How can the purity and structural integrity of the compound be validated during synthesis?
- Methodology : Use reversed-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%). Confirm structure via -NMR (e.g., pyridazinone C=O resonance at δ ~165–170 ppm) and FT-IR (stretching vibrations for C=O at ~1700 cm) . Compare retention times and spectral data with reference standards for impurities (e.g., unreacted piperazine or pyridazinone intermediates) .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodology : Follow OSHA/GHS guidelines for unknown hazards. Use PPE (gloves, goggles, lab coat), conduct reactions in a fume hood, and avoid inhalation/contact. Store at 2–8°C under inert atmosphere (N) to prevent degradation .
Advanced Research Questions
Q. How can crystallographic data resolve conformational ambiguities in the compound’s piperazine-pyridazinone core?
- Methodology : Single-crystal X-ray diffraction (e.g., STOE IPDS 2 diffractometer, Mo-Kα radiation, λ = 0.71073 Å) to determine bond angles, torsion angles, and hydrogen-bonding networks. Refinement via SHELXL-2018/3 with R-factor <0.05. Compare with structurally analogous compounds (e.g., triclinic crystal system, space group P1, unit cell parameters: a = 8.9168 Å, b = 10.7106 Å) to identify steric effects influencing bioactivity .
Q. What computational strategies predict the compound’s binding affinity for kinase or phosphodiesterase targets?
- Methodology : Perform molecular docking (AutoDock Vina, PyRx) using the compound’s 3D structure (optimized via DFT at B3LYP/6-31G* level) against target proteins (e.g., PDE4B, PDB: 1XMU). Validate with MD simulations (GROMACS, 100 ns) to assess binding stability. Compare predicted ΔG values (e.g., −8.5 to −9.4 kcal/mol) with experimental IC data from kinase inhibition assays .
Q. How can contradictions in pharmacological data between this compound and its analogs be addressed?
- Methodology : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with modified substituents (e.g., fluorophenyl vs. chlorophenyl groups). Test in parallel bioassays (e.g., antimicrobial MIC, kinase inhibition) to isolate critical moieties. For example, pyridin-2-yl piperazine derivatives show enhanced kinase affinity due to planar aromatic interactions, while bulkier groups reduce solubility .
Q. What analytical approaches are effective for impurity profiling in scaled-up synthesis?
- Methodology : Employ LC-MS/MS (Q-TOF) to detect trace impurities (e.g., 2-oxoethyl byproducts or unreacted morpholine intermediates). Use reference standards (e.g., MM0421.02 impurity) for quantification. Optimize chromatographic conditions (e.g., HILIC column for polar impurities) and validate via spike-recovery tests (accuracy: 90–110%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
